Treprostinil-d4 Treprostinil-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199512
InChI:
SMILES:
Molecular Formula: C₂₃H₃₀D₄O₅
Molecular Weight: 394.54

Treprostinil-d4

CAS No.:

Cat. No.: VC0199512

Molecular Formula: C₂₃H₃₀D₄O₅

Molecular Weight: 394.54

* For research use only. Not for human or veterinary use.

Treprostinil-d4 -

Specification

Molecular Formula C₂₃H₃₀D₄O₅
Molecular Weight 394.54

Introduction

Chemical Properties and Structure

Molecular Characteristics

Treprostinil-d4 maintains the same basic structure as treprostinil with the critical difference being the strategic replacement of four hydrogen atoms with deuterium atoms. The compound has the following key characteristics:

  • Molecular Formula: C23H34O5 (same as non-deuterated treprostinil)

  • Molecular Weight: 394.5 g/mol (slightly higher than treprostinil's 390.520 g/mol due to deuterium substitution)

Structural Comparison with Standard Treprostinil

The core structure of Treprostinil-d4 remains identical to standard treprostinil, which is a tricyclic benzindene analog of prostacyclin with the following key structural elements:

  • A benzindene ring system

  • Side chains containing carboxylic acid and hydroxyl groups

  • Strategic placement of deuterium atoms at metabolically vulnerable positions

The primary structural difference lies in the deuterium substitution, which occurs at specific sites that are typically targeted by metabolic enzymes. This substitution is designed to create a kinetic isotope effect that can slow the rate of metabolic degradation without altering the compound's receptor binding properties.

Deuteration Process and Its Significance

Principles of Deuteration

Deuteration involves replacing standard hydrogen atoms (protium) with deuterium atoms in a molecule. This process is particularly valuable in pharmaceutical development because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, resulting in greater metabolic stability. The primary reasoning behind deuteration includes:

  • The C-D bond requires more energy to break than a C-H bond

  • The increased bond strength can slow metabolic reactions that involve breaking these bonds

  • The kinetic isotope effect can reduce the rate of oxidative metabolism

Advantages of Deuteration in Treprostinil-d4

The deuteration of treprostinil confers several potential advantages:

  • Enhanced metabolic stability, potentially leading to longer half-life

  • Improved pharmacokinetic profile, possibly enabling less frequent dosing

  • Potential reduction in formation of reactive metabolites

  • Maintained receptor binding affinity and pharmacological activity

  • Potential reduction in interpatient variability in drug response

These modifications are particularly valuable for treprostinil, whose standard form has a relatively short elimination half-life of approximately 4 hours, necessitating frequent administration or continuous infusion to maintain efficacy .

Mechanism of Action

Receptor Interactions

Treprostinil-d4 shares the same receptor binding profile as standard treprostinil. It functions primarily as:

  • A prostacyclin receptor agonist

  • An activator of prostaglandin D2 receptor 1

  • An activator of prostaglandin E2 receptor 2 subtype

These receptor interactions are critical for mediating the compound's therapeutic effects in pulmonary arterial hypertension and other conditions characterized by vascular dysfunction.

Cellular Pathways and Physiological Effects

The activation of prostanoid receptors by Treprostinil-d4 initiates several important cellular signaling cascades:

  • Elevation of intracellular cyclic adenosine monophosphate (cAMP) levels

  • Activation of calcium-dependent potassium channels

  • Cellular hyperpolarization

  • Vascular smooth muscle relaxation

Table 1: Target Receptor Actions of Treprostinil-d4

Receptor TargetActionPhysiological Effect
Prostacyclin receptorAgonistVasodilation, inhibition of platelet aggregation
Prostaglandin E2 receptor EP2 subtypeAgonistAnti-inflammatory effects, vasodilation
Prostaglandin D2 receptorAgonistAnti-inflammatory effects
Peroxisome proliferator-activated receptor deltaAgonistMetabolic effects
P2Y purinoceptor 12AgonistEffects on platelet function

These cellular effects ultimately lead to:

  • Direct vasodilation of pulmonary and systemic arterial vascular beds

  • Inhibition of platelet aggregation

  • Suppression of inflammatory pathways

Pharmacokinetic Properties

Enhanced Metabolic Stability

The primary pharmacokinetic advantage of Treprostinil-d4 over standard treprostinil is its potentially enhanced metabolic stability. While specific pharmacokinetic data for Treprostinil-d4 is limited in the available literature, the theoretical benefits of deuteration suggest:

  • Reduced rate of oxidative metabolism

  • Potential for extended elimination half-life compared to standard treprostinil's 4-hour half-life

  • Possible reduction in formation of metabolites

Comparison with Standard Treprostinil

Standard treprostinil demonstrates the following pharmacokinetic properties, which provide context for understanding the potential improvements offered by Treprostinil-d4:

  • Bioavailability: ~100% (for subcutaneous and intravenous administration)

  • Volume of distribution: 14 L/70 kg

  • Metabolism: Substantially metabolized by the liver

  • Elimination half-life: 4 hours

  • Excretion: 79% in urine (4% as unchanged drug) and 13% in feces

The deuteration in Treprostinil-d4 likely affects the metabolism phase most significantly, potentially extending the compound's residence time in the body while maintaining similar distribution and excretion patterns.

Research Applications and Clinical Significance

Current Research Status

Treprostinil-d4 is primarily utilized in research contexts for:

  • Pharmacokinetic studies as an internal standard

  • Comparative metabolic stability analyses

  • Investigation of deuterium effects on prostacyclin analog pharmacology

  • Development of improved therapeutic options for PAH and related conditions

Comparative Advantages

When compared to standard formulations of treprostinil and other prostacyclin analogs, Treprostinil-d4 may offer several advantages:

  • Potentially improved pharmacokinetic profile allowing for less frequent dosing

  • Maintained efficacy with possibly reduced peak-related side effects

  • Enhanced stability for improved formulation options

  • Possible reduction in interpatient variability in drug response

Synthesis and Manufacturing Considerations

Quality Control and Analysis

The quality control of deuterated compounds like Treprostinil-d4 requires specialized analytical techniques to:

  • Confirm the position and extent of deuteration

  • Ensure chemical purity

  • Verify isotopic purity (degree of deuterium incorporation)

  • Assess stability under various storage conditions

These analyses typically employ advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to precisely characterize the deuterated product.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator